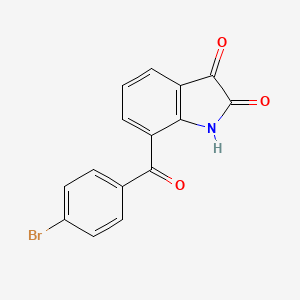

7-(4-Bromobenzoyl)-1H-indole-2,3-dione

Description

Significance of Indole-2,3-dione Derivatives in Advanced Synthetic Methodologies

Indole-2,3-dione and its derivatives are highly valued as versatile substrates in synthetic organic chemistry. researchgate.neticm.edu.pl The reactive ketone and lactam functionalities within the isatin (B1672199) core provide multiple sites for chemical elaboration, making it a foundational precursor for the synthesis of complex heterocyclic compounds, including various indoles and quinolines. icm.edu.pl The isatin scaffold is amenable to a wide range of chemical transformations, such as N-alkylation, substitution at the aromatic ring, and condensation reactions at the C3-carbonyl group.

Modern synthetic approaches, including environmentally friendly methods like microwave-assisted synthesis, have been successfully applied to the preparation of indole (B1671886) derivatives, often resulting in rapid, efficient, and high-yield reactions. tandfonline.com The utility of isatin derivatives extends to their role as key intermediates in the synthesis of pharmacologically active agents. researchgate.net For instance, the synthesis of spiro-indole thiazolidine (B150603) derivatives and other complex heterocyclic systems often utilizes isatin as a starting material, highlighting its importance in the construction of novel molecular frameworks for drug discovery. researchgate.net

Strategic Incorporation of Halogenated Benzoyl Moieties in Heterocyclic Systems

The introduction of halogen atoms into heterocyclic compounds is a deliberate and strategic tool in modern medicinal chemistry. sigmaaldrich.com Halogens can profoundly alter a molecule's physicochemical properties, influencing its size, lipophilicity, and electronic distribution. researchgate.netmdpi.com These modifications can enhance a compound's binding affinity to biological targets, improve its absorption and distribution, and modulate its metabolic fate. researchgate.net

The bromine atom in the 4-bromobenzoyl moiety, for example, can participate in specific, non-covalent interactions known as halogen bonds. acs.org This type of interaction, where the halogen acts as an electrophilic region (a σ-hole), can contribute significantly to the binding energy and specificity of a ligand for its protein target. acs.org This ability to form directional interactions has made halogenation a key strategy in rational drug design for optimizing lead compounds. The presence of the 4-bromobenzoyl group in the title compound suggests a design aimed at leveraging these potential benefits to influence its chemical or biological profile.

Current Research Landscape Pertaining to 7-Substituted Indole-2,3-diones

Direct and selective functionalization of the C7 position of the indole nucleus has historically been a synthetic challenge. msu.edu However, recent advancements in catalysis, such as the use of iridium-catalyzed borylation, have provided more efficient pathways to access 7-substituted indole derivatives. msu.edu This is significant because 7-functionalized indoles are present in a number of complex natural products with interesting biological activities. msu.edu

The specific compound, 7-(4-Bromobenzoyl)-1H-indole-2,3-dione, is identified in the chemical literature primarily by its chemical identifiers and as a related substance in the synthesis of other compounds. molbase.comepa.govsvaklifesciences.com It is structurally related to Bromfenac, an anti-inflammatory drug, and is noted as a potential impurity or synthetic precursor. svaklifesciences.comlookchem.com Its direct synthesis and specific applications are not extensively detailed in readily available literature, marking it as an area for potential future research. The study of related structures, such as 7-bromo-1H-indole-2,3-dione, has provided insights into the solid-state structure and intermolecular interactions of this class of compounds. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 241825-88-7 | molbase.comepa.govsvaklifesciences.com |

| Molecular Formula | C₁₅H₈BrNO₃ | molbase.comsvaklifesciences.com |

| Molecular Weight | 330.13 g/mol | molbase.comsvaklifesciences.com |

| Synonyms | AHR 11652 | svaklifesciences.com |

Table 2: Related Indole Derivatives and their Significance

| Compound Name | CAS Number | Significance | Source |

| 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | 91713-91-6 | An important intermediate in the synthesis of Bromfenac sodium. | nih.govgoogle.com |

| Bromfenac | 91714-94-2 | A non-steroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions. | svaklifesciences.comlookchem.com |

| 7-Bromo-1H-indole-2,3-dione | 20780-63-4 | A structurally related compound whose solid-state molecular structure has been characterized. | researchgate.net |

| Indole-2,3-dione (Isatin) | 91-56-5 | A versatile precursor for the synthesis of a wide variety of heterocyclic compounds and drugs. | researchgate.neticm.edu.pl |

Structure

3D Structure

Properties

IUPAC Name |

7-(4-bromobenzoyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrNO3/c16-9-6-4-8(5-7-9)13(18)10-2-1-3-11-12(10)17-15(20)14(11)19/h1-7H,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYHDBOEDYARAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746966 | |

| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241825-88-7 | |

| Record name | 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-bromobenzoyl)-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 4 Bromobenzoyl 1h Indole 2,3 Dione

Retrosynthetic Analysis and Key Disconnection Strategies

A primary retrosynthetic disconnection of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione involves breaking the bond between the indole (B1671886) C-7 position and the carbonyl carbon of the 4-bromobenzoyl group. This leads to two key fragments: a 7-functionalized isatin (B1672199) precursor and a 4-bromobenzoyl synthon. The 7-functionalized isatin could be a 7-halo-isatin for cross-coupling reactions or an unsubstituted isatin for direct acylation.

A further disconnection of the isatin core itself points to various classical and modern synthetic routes, which typically start from substituted anilines. For instance, a Sandmeyer approach would disconnect the N1-C2 and C3-C3a bonds, leading back to a substituted aniline (B41778) and a chloral (B1216628) hydrate (B1144303)/hydroxylamine-derived synthon.

Precursor Synthesis for the Indole-2,3-dione Core

The indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. dergipark.org.tr These can be broadly categorized into classical routes and modern catalyst-mediated approaches.

Classical methods for isatin synthesis have been refined over the years to allow for the preparation of a wide range of substituted derivatives. biomedres.usnmc.gov.in

Sandmeyer Isatin Synthesis: This is one of the oldest and most widely used methods. ijcmas.com It involves the reaction of an aniline with chloral hydrate and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin. synarchive.comchemicalbook.com For the synthesis of a 7-substituted isatin, a meta-substituted aniline would be the required starting material. However, this can sometimes lead to a mixture of 4- and 6-substituted products, making regioselectivity a challenge. irapa.org Modifications using methanesulfonic acid have been shown to improve yields and handle solubility issues with lipophilic substrates. nih.gov

Stolle Isatin Synthesis: The Stolle synthesis is a versatile alternative, particularly for N-substituted isatins. ijcmas.com It involves the condensation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). biomedres.usijcmas.com This method can be regioselective for the synthesis of 4-substituted isatins from meta-substituted anilines. ijcmas.com

Martinet Dioxindole Synthesis: This method involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid to produce a dioxindole, which can then be oxidized to the corresponding isatin. nmc.gov.inwikipedia.org The reaction is typically carried out in the absence of oxygen to prevent premature oxidation. wikipedia.org

Gassman Isatin Synthesis: The Gassman synthesis proceeds through a 3-methylthio-2-oxindole intermediate, which is then oxidized to the isatin. dergipark.org.trnmc.gov.in This method is known to produce substituted isatins in good yields (40-81%). dergipark.org.tr

| Classical Isatin Synthesis | Starting Materials | Key Intermediates | Conditions | Advantages/Disadvantages |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide | Strong acid (e.g., H₂SO₄) | Well-established, but can lack regioselectivity with meta-substituted anilines. irapa.org |

| Stolle | Aniline, Oxalyl chloride | Chlorooxalylanilide | Lewis acid (e.g., AlCl₃, BF₃) | Good for N-substituted isatins; can be regioselective. biomedres.usijcmas.com |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole | Absence of oxygen, then oxidation | Provides access to dioxindole precursors. nmc.gov.inwikipedia.org |

| Gassman | Aniline | 3-Methylthio-2-oxindole | Oxidation | Good yields for substituted isatins. dergipark.org.tr |

More recent synthetic strategies often employ metal catalysts to achieve higher efficiency and selectivity.

Metal-Free Synthesis: A notable metal-free approach utilizes iodine-DMSO as a catalyst for the internal cyclization of 2-amino acetophenones via C-H bond activation to form N-substituted isatins. dergipark.org.trirapa.org

Photochemical Oxidation: An environmentally friendly method involves the oxidation of indoles in the presence of a photosensitizer and oxygen as the oxidizing agent. irapa.org

Domino Reactions: Integrated multisubstrate domino reactions have been developed for the direct amidation of various precursors to yield N-alkylated isatin derivatives under peroxide- and metal-free conditions. irapa.org

Regioselective Introduction of the 4-Bromobenzoyl Moiety at Position 7

The introduction of the 4-bromobenzoyl group specifically at the C-7 position of the isatin ring is a critical step that requires precise control of regioselectivity.

The Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com In the context of isatin, the electron-withdrawing nature of the dicarbonyl system deactivates the benzene (B151609) ring towards electrophilic substitution. However, under forcing conditions and with a strong Lewis acid catalyst like aluminum chloride, acylation can be achieved.

The mechanism involves the generation of a highly electrophilic acylium ion from the acyl chloride (4-bromobenzoyl chloride) and the Lewis acid. masterorganicchemistry.comyoutube.com This acylium ion then attacks the electron-rich benzene ring of the isatin. The directing effects of the substituents on the isatin ring are crucial for determining the position of acylation. For the synthesis of the target molecule, the reaction would need to favor substitution at the C-7 position. The formed ketone product typically forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst. wikipedia.org

Modern synthetic chemistry offers powerful tools for the selective functionalization of C-H bonds, providing an alternative to classical electrophilic aromatic substitution.

Directed C-H Functionalization: This strategy involves the use of a directing group (DG) attached to the indole nitrogen to guide a transition metal catalyst to a specific C-H bond. For instance, an N-pivaloyl group has been shown to direct rhodium catalysts to functionalize the C-7 position of indoles with high regioselectivity. nih.gov Similarly, an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C-7 position. nih.gov While these methods are powerful, they often require the installation and subsequent removal of the directing group. More recent developments have focused on using transient or easily removable directing groups.

Cross-Coupling Reactions: If a 7-halo-isatin precursor (e.g., 7-bromo-1H-indole-2,3-dione) is synthesized, the 4-bromobenzoyl group can be introduced via a transition metal-catalyzed cross-coupling reaction. However, this approach would require the synthesis of a suitable organometallic reagent derived from 4-bromobenzaldehyde (B125591) or a related precursor.

Recent research has also explored Rh(III)-catalyzed C7-alkylation of isatogens (indolin-3-one N-oxides) using the oxygen anion of the N-oxide as a directing group. nih.gov This method allows for the synthesis of C7-alkylated isatogens, and the N-oxide can be subsequently removed. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Modern approaches have focused on refining these steps to achieve higher yields and purity. One significant improvement involves the oxidation of the precursor, 7-(4-bromobenzoyl)indole. The use of self-made active manganese dioxide as an oxidant has been shown to increase the yield of this step to 92.4%. google.com Further enhancements have been made in the subsequent chlorination and work-up procedures, where replacing diethyl ether with dichloromethane (B109758) extraction boosted the yield of chloro-7-(p-bromobenzoyl) indole to 97.9%. google.com Despite these improvements, the total yield for the multi-step synthesis remained modest at approximately 33%. google.com

A more recent and highly efficient method for a key intermediate, 7-(p-bromobenzoyl)indol-2-one, involves a nickel-catalyzed reaction. google.com This strategy overcomes many of the drawbacks of previous methods. The optimization of this reaction hinged on the careful selection of the catalyst, solvent, and an acid promoter. Research indicates that a nickel catalyst, specifically Ni(dppe)Cl₂, in the presence of trifluoromethanesulfonic acid as a promoter, provides superior results. google.com

The choice of solvent was found to be particularly crucial. A comparative analysis demonstrated that 2-methyltetrahydrofuran (B130290) (2-MeTHF) is the optimal solvent, affording a product yield of 82.6%. google.com Other solvents resulted in significantly lower yields or no product at all, highlighting the high selectivity of the optimized system. google.com

Table 1: Effect of Solvent on Nickel-Catalyzed Synthesis Yield of 7-(p-bromobenzoyl)indol-2-one

| Solvent | Yield (%) | Reference |

|---|---|---|

| 2-MeTHF | 82.6 | google.com |

| THF | 60.5 | google.com |

| 1,4-dioxane | ND | google.com |

| Toluene | ND | google.com |

| DMF | ND | google.com |

| DMSO | ND | google.com |

ND: Not Detected

This optimized catalytic approach not only provides the target product in high yield but also utilizes easily obtainable raw materials under a more controlled reaction system, marking a significant advancement in the synthesis of this compound class. google.com

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility in chemical manufacturing, the synthesis of this compound and its indole precursors is being re-evaluated through the lens of green chemistry. The goal is to develop methods that are safer, more energy-efficient, and generate less waste.

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of the core indole structure, solvent-free methods have proven effective. The Bischler indole synthesis, a fundamental reaction for creating 2-arylindoles, can be performed under solid-state conditions. organic-chemistry.org This is achieved by reacting anilines and phenacyl bromides in the absence of a solvent, followed by microwave irradiation. organic-chemistry.org This approach is environmentally friendly as it avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org While this specific method is for a general indole synthesis, the principle is applicable to the precursors of this compound.

Microwave-Assisted and Photochemical Syntheses

Photochemical synthesis represents another promising green avenue, harnessing light as an energy source. mdpi.com While specific applications in the synthesis of this compound are not widely documented, photochemical methods are used for synthesizing other heterocycles. These reactions can often be performed under mild conditions and can be integrated into continuous flow systems, which enhances safety, efficiency, and scalability from a sustainable perspective. mdpi.com

Heterogeneous and Organocatalytic Methods

Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The synthesis of the target compound's precursors has benefited from the development of advanced catalytic methods that replace polluting reagents like aluminum trichloride. google.com The use of homogeneous nickel catalysts represents a significant step forward. google.com

The next frontier is the development of heterogeneous catalysts. These catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. rsc.org This simplifies product purification, reduces waste, and lowers costs. While specific examples for the direct synthesis of this compound are still emerging, the principles of heterogeneous catalysis are widely applied in organic synthesis. google.com

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field in green chemistry. N-Heterocyclic carbenes (NHCs), for example, have been successfully used to catalyze complex annulation reactions to form indole-containing fused ring systems. researchgate.net These metal-free catalysts are often less toxic and more stable than their organometallic counterparts, offering a sustainable alternative for constructing complex molecular architectures. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 7 4 Bromobenzoyl 1h Indole 2,3 Dione

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high precision. For 7-(4-Bromobenzoyl)-1H-indole-2,3-dione, this analysis is critical for unequivocally verifying its molecular formula.

Molecular Formula Confirmation: The expected molecular formula for the compound is C₁₅H₈BrNO₃. synthinkchemicals.com HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, bromine, nitrogen, and oxygen. A close correlation between the measured and theoretical mass (typically within a few parts per million, ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₈BrNO₃ |

| Monoisotopic Mass | 328.96876 Da |

| Appearance | Yellow Solid |

| Melting Point | >220°C |

Fragmentation Analysis: Beyond molecular formula confirmation, HRMS coupled with tandem MS (MS/MS) techniques would be used to analyze the compound's fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the m/z of the resulting daughter ions, a fragmentation pattern can be established. This pattern serves as a structural fingerprint, revealing characteristic cleavages. Key expected fragments would likely arise from the loss of CO, cleavage of the benzoyl group, and breaking of the bond between the indole (B1671886) and ketone moieties, providing further structural confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A multi-dimensional approach is essential for a complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

¹H NMR: The proton NMR spectrum would provide initial critical information. It would show distinct signals for the aromatic protons on both the indole and the 4-bromobenzoyl rings. The chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants of these protons would reveal their substitution pattern and connectivity. A key signal would be the N-H proton of the indole ring, which is typically broad and found downfield.

¹³C NMR: The carbon NMR spectrum would show the total number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized aromatic and carbonyl carbons and any sp³ carbons. The spectrum would clearly show signals for the three carbonyl carbons (two in the dione (B5365651) moiety, one in the benzoyl group), which appear at the most downfield chemical shifts (typically >160 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR could provide information on the electronic environment of the indole nitrogen atom, complementing the ¹H and ¹³C data.

To assemble the full structure, 2D NMR experiments are crucial.

| Experiment | Purpose | Expected Correlations for this compound |

| COSY | Shows proton-proton (¹H-¹H) couplings over 2-3 bonds. | Correlations between adjacent aromatic protons on the indole and bromobenzoyl rings. |

| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. | Connects each aromatic proton signal to its directly attached carbon atom. |

| HMBC | Shows long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations. | Crucial for connecting the indole and bromobenzoyl fragments via the central carbonyl group. For example, correlations from indole protons to the benzoyl carbonyl carbon. |

| NOESY | Shows through-space correlations between protons that are close in proximity. | Helps to confirm the conformation of the molecule, particularly the relative orientation of the two aromatic ring systems. |

Solid-State NMR (ssNMR) would be employed to study the compound in its solid, crystalline form. This technique can detect differences in molecular packing and conformation between different polymorphs or between crystalline and amorphous states. It provides information on the local environment of each nucleus in the solid lattice, which can be different from the solvated state observed in solution NMR.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles. Obtaining a suitable single crystal of this compound would allow for its precise molecular structure to be determined.

Analysis of the crystal structure would reveal the planarity of the indole-2,3-dione system. While the core isatin (B1672199) ring system is largely planar, the 4-bromobenzoyl group is attached via a single bond, allowing for rotational freedom. The crystallographic data would define the dihedral angle between the plane of the indole system and the plane of the bromophenyl ring, thus establishing the molecule's preferred conformation in the solid state. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the indole N-H and carbonyl oxygens, as well as potential π-π stacking or halogen bonding (Br···O interactions), which dictate how the molecules pack in the crystal lattice. researchgate.net

Investigation of Hydrogen Bonding Networks and π-π Stacking

The intricate network of non-covalent interactions, specifically hydrogen bonds and π-π stacking, plays a crucial role in defining the solid-state architecture of this compound. While a crystal structure for this exact compound is not publicly available, a detailed analysis can be inferred from the closely related molecule, 7-Bromo-1H-indole-2,3-dione. researchgate.net

In the solid state, it is anticipated that the N-H group of the indole ring will act as a hydrogen bond donor. The likely acceptors for this hydrogen bond are the oxygen atoms of the dione moiety or the benzoyl carbonyl group of a neighboring molecule. This interaction would lead to the formation of dimeric structures or extended chains, a common feature in the crystal packing of isatin derivatives. researchgate.net For instance, in the crystal structure of 7-Bromo-1H-indole-2,3-dione, molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3400-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=O (dione) | Asymmetric Stretching | ~1760 |

| C=O (dione) | Symmetric Stretching | ~1740 |

| C=O (benzoyl) | Stretching | ~1670 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1400-1200 |

| C-Br | Stretching | 700-500 |

Note: The values in this table are inferred from typical vibrational frequencies for the respective functional groups.

The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The two carbonyl groups of the indole-2,3-dione moiety are likely to exhibit both symmetric and asymmetric stretching modes, appearing as distinct, intense peaks. The benzoyl carbonyl will also present a strong absorption band, typically at a slightly lower wavenumber due to conjugation with the aromatic ring. The N-H stretching vibration of the indole ring should be observable as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹.

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations and the symmetric C=O stretching mode are expected to give rise to strong signals in the Raman spectrum. The C-Br stretching vibration should also be Raman active, appearing in the lower frequency region of the spectrum. Analysis of the precise positions and relative intensities of these bands in both FT-IR and Raman spectra can provide insights into the molecular conformation and the extent of intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule and understanding the effects of conjugation. The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands arising from π→π* and n→π* transitions within its extended conjugated system.

The core indole-2,3-dione chromophore typically exhibits strong absorption bands in the UV region. For the parent compound, 1H-indole-2,3-dione, absorption maxima are observed around 242 nm and 302 nm, corresponding to π→π* transitions, with a weaker n→π* transition appearing at a longer wavelength. researchgate.net

The introduction of the 4-bromobenzoyl group at the 7-position of the indole ring significantly extends the π-conjugated system. This extension, coupled with the electron-withdrawing nature of the benzoyl group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The bromine atom, being an auxochrome, may also contribute to this shift and potentially influence the intensity of the absorption bands.

Predicted Electronic Transitions and Absorption Maxima:

| Transition Type | Chromophore | Expected λmax (nm) |

| π→π | Indole and Benzoyl Rings | 250 - 350 |

| n→π | Carbonyl Groups | > 350 |

Note: The λmax values are estimations based on the parent chromophores and the expected effects of substitution. The actual values may vary depending on the solvent and experimental conditions.

The π→π* transitions, which are typically of high intensity, involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and carbonyl systems. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from an oxygen atom of one of the carbonyl groups to an antibonding π* orbital. The exact positions and intensities of these absorption bands provide a characteristic fingerprint of the molecule's electronic structure and can be influenced by the solvent polarity.

Chemical Reactivity and Transformation Mechanisms of 7 4 Bromobenzoyl 1h Indole 2,3 Dione

Reactivity Profiles of the Indole-2,3-dione Carbonyl Centers (C2 and C3)

The indole-2,3-dione moiety is characterized by two adjacent carbonyl groups, a C2-amide carbonyl and a C3-ketone carbonyl. These centers are highly electrophilic and are the primary sites for nucleophilic attack and condensation reactions. The reactivity of these carbonyls is not identical; the C3-ketone is generally more electrophilic and reactive towards nucleophiles than the C2-amide carbonyl, which is stabilized by the adjacent nitrogen atom's lone pair. scielo.brresearchgate.netacs.org This difference in reactivity is the basis for the regioselectivity observed in many reactions involving the isatin (B1672199) scaffold.

Nucleophilic addition to the isatin core of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione predominantly occurs at the C3-carbonyl group. rsc.org This regioselectivity is attributed to the higher electrophilicity of the C3-ketone compared to the C2-amide carbonyl. Various nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), enolates, and amines, readily add to the C3 position to form 3-substituted-3-hydroxyindolin-2-one intermediates. rsc.orgnih.gov

The chemoselectivity of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. scielo.br For instance, the reaction with Grignard reagents typically yields 3-hydroxy-3-substituted oxindoles. rsc.org These intermediates can sometimes undergo further reactions, such as reduction or rearrangement, to afford more complex indole (B1671886) derivatives. The electron-withdrawing 7-(4-bromobenzoyl) group is expected to enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of nucleophilic addition compared to unsubstituted isatin.

Table 1: Representative Nucleophilic Addition Reactions at the C3-Carbonyl of the Isatin Scaffold Note: This table shows general reactions for the isatin parent structure. Similar reactivity is anticipated for this compound.

| Nucleophile | Reagent Example | Product Type | Reference |

| Organometallic | Phenylmagnesium bromide | 3-Hydroxy-3-phenyloxindole | rsc.org |

| Enolate | Acetone (in aldol (B89426) reaction) | 3-(2-Oxopropyl)-3-hydroxyindolin-2-one | researchgate.net |

| Cyanide | Potassium cyanide | 3-Cyano-3-hydroxyindolin-2-one | N/A |

| Hydride | Sodium borohydride | 3-Hydroxyindolin-2-one | researchgate.net |

The C3-carbonyl group of this compound is a versatile substrate for condensation reactions with compounds containing active methylene (B1212753) groups or with 1,2-dinucleophiles, leading to the formation of new heterocyclic rings fused or spiro-linked to the indole core. researchgate.netwikipedia.org

A prominent example is the Pfitzinger reaction , where isatin or its derivatives react with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. researchgate.netijsr.net In the case of this compound, reaction with an appropriate ketone would first involve base-mediated hydrolysis of the C2-amide bond, followed by condensation of the resulting aniline (B41778) with the ketone and subsequent cyclization to form a quinoline (B57606) ring. researchgate.netui.ac.idnih.gov

Another significant class of reactions is the [3+2] cycloaddition of azomethine ylides, generated in situ from the condensation of isatin with an amino acid (like proline or sarcosine). nih.govacs.org These ylides react with various dipolarophiles (e.g., activated alkenes) to construct complex spiro-pyrrolidine oxindole (B195798) frameworks in a highly stereoselective manner. researchgate.net These reactions are a cornerstone of multicomponent strategies for building molecular diversity. nih.gov

Table 2: Examples of Condensation and Annulation Reactions of Isatins Note: This table illustrates general reaction types for the isatin core. These are applicable to this compound for the synthesis of diverse heterocycles.

| Reaction Name | Reactants | Product Class | Reference |

| Pfitzinger Reaction | Isatin, Acetophenone, Base | 2-Phenylquinoline-4-carboxylic acid | nih.govresearchgate.net |

| Knoevenagel Condensation | Isatin, Malononitrile, Base | 2-(2-Oxoindolin-3-ylidene)malononitrile | researchgate.net |

| [3+2] Cycloaddition | Isatin, Proline, Dipolarophile | Spiro[pyrrolidine-3,3'-oxindole] | acs.orgresearchgate.net |

| Friedländer Annulation | Isatin, 2-Aminoacetophenone | Indolo[2,3-b]quinoline | nih.gov |

Reactivity at the Indole Nitrogen (N1-H)

The nitrogen atom of the indole ring in this compound is part of an amide functional group and possesses an acidic proton. Deprotonation of this N-H generates a highly conjugated isatin anion, which is a potent nucleophile. mdpi.com This anion can readily participate in substitution reactions, allowing for functionalization at the N1 position.

N-alkylation is a common transformation for isatin derivatives, typically achieved by treating the isatin with an alkyl halide or sulfate (B86663) in the presence of a base. researchgate.net A variety of bases, such as potassium carbonate, cesium carbonate, sodium hydride, and calcium hydride, have been employed to facilitate the deprotonation of the N-H group. mdpi.comresearchgate.net The reaction conditions can be optimized, for instance by using microwave irradiation to accelerate the process. mdpi.com The resulting N-alkylated products often exhibit modified chemical reactivity; for example, N-substitution prevents the base-catalyzed ring-opening characteristic of N-unsubstituted isatins. mdpi.com

N-acylation can be accomplished using acyl chlorides or anhydrides. researchgate.netresearchgate.net The resulting N-acylisatins are particularly interesting intermediates. The N-acyl group activates the C2-carbonyl for nucleophilic attack, leading to a facile ring-opening reaction with nucleophiles like amines or alcohols to produce α-ketoamide or α-ketoester derivatives, respectively. researchgate.netresearchgate.net

Table 3: Common Conditions for N-Alkylation of Isatins Note: This table provides general conditions for N-alkylation of the isatin scaffold.

| Alkylating Agent | Base | Solvent | Conditions | Reference |

| Ethyl chloroacetate | K₂CO₃ / Cs₂CO₃ | DMF / NMP | Microwave irradiation | mdpi.com |

| Alkyl bromides | K₂CO₃ / KI | DMF | 25-80 °C | researchgate.net |

| Benzyl (B1604629) chloride | NaH | DMF | 25-80 °C | researchgate.net |

| 1,ω-Dibromoalkanes | K₂CO₃ / KI | DMF | Room Temperature | researchgate.net |

Isatin and its derivatives can exist in tautomeric forms, most notably the lactam (1H-indole-2,3-dione) and the lactim (2-hydroxy-1H-indol-3-one) forms. researchgate.netnih.gov This tautomerism involves the transfer of the N1-proton to the C2-carbonyl oxygen. researchgate.net In the solid state and in non-polar solvents, the lactam form is predominant. nih.gov However, in protic solvents, the equilibrium can shift, increasing the population of the lactim tautomer. researchgate.net

The existence of the lactim tautomer opens up alternative reaction pathways. For example, the hydroxyl group of the lactim form can be O-alkylated or O-acylated, leading to products that are regioisomeric to those obtained from N-alkylation/acylation. researchgate.net The presence of different tautomers is a critical consideration in designing synthetic strategies and understanding the biological activity of isatin derivatives, as each tautomer presents a unique set of reactive sites and hydrogen bonding capabilities. frontiersin.orgresearchgate.netnih.gov

Transformations Involving the 4-Bromobenzoyl Moiety

The 4-bromobenzoyl group at the C7 position introduces two key points of reactivity. Firstly, the benzoyl group is electron-withdrawing, which influences the electron density of the entire indole nucleus. Secondly, the bromine atom on the phenyl ring serves as a versatile functional handle for cross-coupling and substitution reactions.

One of the most powerful transformations for aryl bromides is the Suzuki-Miyaura cross-coupling reaction . mdpi.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.gov This method would enable the substitution of the bromine atom in this compound with a wide variety of alkyl, alkenyl, or aryl groups, providing a straightforward route to a diverse library of analogues. wikipedia.org

Additionally, the bromine atom can be displaced via a nucleophilic aromatic substitution (SɴAr) mechanism. libretexts.org The reactivity of the aryl bromide towards SɴAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgbyjus.com In this molecule, the benzoyl group attached to the indole ring is electron-withdrawing, which in turn deactivates the phenyl ring to which the bromine is attached. However, the carbonyl of the benzoyl group itself is a strong electron-withdrawing group para to the bromine atom, which strongly activates the ring for nucleophilic attack. Therefore, reactions with potent nucleophiles (e.g., alkoxides, amines) could lead to the displacement of the bromide.

Reactivity of the Bromine Atom (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Precursor)

The bromine atom attached to the benzoyl moiety is a key functional group that can participate in several important chemical transformations, typical for aryl halides.

Nucleophilic Aromatic Substitution: While nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally challenging, the presence of the electron-withdrawing benzoyl group can facilitate such reactions under specific conditions, particularly with strong nucleophiles. However, these reactions often require harsh conditions like high temperatures and pressures.

Cross-Coupling Precursor: The bromine atom serves as an excellent precursor for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This approach allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzoyl ring, leading to novel biaryl structures. While specific examples for the target molecule are not prevalent in the literature, the Suzuki-Miyaura coupling is a well-established method for the functionalization of aryl bromides. wikipedia.orgnih.govresearchgate.netchemindigest.commasterorganicchemistry.combeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. beilstein-journals.orgnih.gov This would allow for the synthesis of various N-aryl derivatives of 7-(4-aminobenzoyl)-1H-indole-2,3-dione. The reaction is known for its broad substrate scope and functional group tolerance. diva-portal.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov

A summary of potential cross-coupling reactions is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 7-(4-Arylbenzoyl)-1H-indole-2,3-dione |

| Buchwald-Hartwig | Amine | 7-(4-Aminobenzoyl)-1H-indole-2,3-dione |

| Sonogashira | Terminal alkyne | 7-(4-Alkynylbenzoyl)-1H-indole-2,3-dione |

| Heck | Alkene | 7-(4-Alkenylbenzoyl)-1H-indole-2,3-dione |

Reactivity of the Ketone Carbonyl Group

The isatin core of this compound contains two carbonyl groups at positions 2 and 3, and an additional ketone carbonyl group in the benzoyl moiety. The C3-carbonyl (ketone) of the isatin ring is generally more electrophilic and susceptible to nucleophilic attack than the C2-carbonyl (amide).

Nucleophilic Addition: The C3-carbonyl can undergo nucleophilic addition with various nucleophiles such as Grignard reagents, organolithium compounds, and stabilized ylides. For instance, reaction with a Wittig reagent (a phosphorus ylide) could convert the C3-carbonyl into an exocyclic double bond, a common transformation for ketones. organic-chemistry.orgrsc.orgacs.org

Redox Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. A patent describes the reduction of the related compound 7-(4-bromobenzoyl)indole to 7-(4-bromobenzoyl)indolin-2-one using zinc powder in acetic acid, indicating the feasibility of reducing the indole double bond while potentially affecting the carbonyl groups under different conditions. nih.govgoogle.com

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring in this compound can undergo electrophilic aromatic substitution (EAS). The bromine atom is an ortho-, para-directing deactivator, while the benzoyl group is a meta-directing deactivator. The interplay of these two substituents will direct incoming electrophiles primarily to the positions ortho to the bromine atom.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.comnih.govnih.govyoutube.comyoutube.com However, the deactivating nature of the existing substituents might require harsh reaction conditions for these transformations.

Exploration of Cycloaddition and Rearrangement Reactions

The isatin scaffold is well-known to participate in various cycloaddition and rearrangement reactions, offering pathways to complex heterocyclic systems.

1,3-Dipolar Cycloaddition: The C3-carbonyl group can react with in situ generated azomethine ylides (from the condensation of an α-amino acid with another carbonyl compound) in a [3+2] cycloaddition reaction to form spiro-oxindole-pyrrolidine derivatives. diva-portal.orgresearchgate.netnih.govnih.govmdpi.com This reaction is a powerful tool for constructing complex, stereochemically rich molecules.

Diels-Alder Reaction: The endocyclic double bond of the indole ring can potentially act as a dienophile in Diels-Alder reactions, although this is less common for the isatin core itself.

Rearrangement Reactions: Isatin and its derivatives can undergo various rearrangement reactions. For instance, under certain basic conditions, isatins can undergo the Pfitzinger reaction with carbonyl compounds to yield quinoline-4-carboxylic acids. The Fries rearrangement, typically involving aryl esters, could be conceptually applied to derivatives where the benzoyl group is modified. youtube.com

Development of Novel Derivatization Strategies

The multiple reactive sites on this compound offer numerous possibilities for the development of novel derivatization strategies.

N-Functionalization: The indole nitrogen is a nucleophilic site and can be readily alkylated, acylated, or sulfonylated. This allows for the introduction of a wide variety of substituents, which can modulate the compound's physical, chemical, and biological properties. msu.edu

C3-Position Derivatization: As mentioned, the C3-carbonyl is a prime site for nucleophilic additions and condensations. Reactions with hydrazines, hydroxylamines, and semicarbazides can yield the corresponding hydrazones, oximes, and semicarbazones.

Modification of the Bromobenzoyl Moiety: The bromine atom can be transformed via cross-coupling reactions as detailed in section 4.3.1. Furthermore, the ketone group can be a handle for further functionalization after reduction to an alcohol.

A patent describes a method for preparing 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one from 7-(4-bromobenzoyl)indole by first halogenating the 3-position and then reducing the resulting dihalo-amide. google.com This suggests that the isatin core of the target compound could potentially be synthesized from a 7-(4-bromobenzoyl)indole precursor through oxidation.

Computational and Theoretical Investigations of 7 4 Bromobenzoyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and molecular geometry of complex organic molecules like 7-(4-Bromobenzoyl)-1H-indole-2,3-dione. DFT calculations, often employing basis sets such as 6-311++G(d,p) or B3LYP, allow for the optimization of the molecule's geometry to its lowest energy state. These calculations can precisely predict bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure reveals the spatial arrangement of the indole-2,3-dione core relative to the 4-bromobenzoyl group, which is essential for understanding its interaction with biological targets or other molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the molecule's stability; a larger energy gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically distributed over the electron-rich indole (B1671886) ring and the bromine atom, while the LUMO is localized on the electron-deficient dione (B5365651) and benzoyl carbonyl groups. This distribution indicates that the molecule has distinct sites for electrophilic and nucleophilic attacks. The calculated energy gap provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative regions are concentrated around the oxygen atoms of the carbonyl groups in both the isatin (B1672199) and benzoyl moieties. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive regions are typically found around the hydrogen atom of the indole N-H group, indicating its potential to act as a hydrogen bond donor.

| MEP Region | Potential Value (a.u.) | Implication |

| Maximum Negative (Red) | -0.065 | Electrophilic attack site (e.g., carbonyl oxygens) |

| Maximum Positive (Blue) | +0.082 | Nucleophilic attack site (e.g., N-H hydrogen) |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater electron delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) of C=O | π* (C2-N1) | 28.5 |

| LP (O2) of C=O | π* (C7-C8) | 25.1 |

| LP (Br) | σ* (C12-C13) | 5.3 |

| π (C4-C5) | π* (C6-C7) | 20.4 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While specific Molecular Dynamics (MD) simulation studies on this compound are not widely reported, the methodology is highly applicable for studying its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, revealing the different shapes it can adopt in solution or when interacting with a biological target.

For a molecule like this, MD simulations could elucidate the flexibility of the bond linking the benzoyl group to the indole core, which is crucial for its binding affinity to proteins. Furthermore, simulations in a solvent like water or DMSO would reveal how intermolecular hydrogen bonds and other non-covalent interactions with the solvent molecules influence its conformation and stability. Such studies are invaluable for understanding how the molecule behaves in a realistic biological environment, going beyond the static picture provided by DFT geometry optimization.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The theoretical vibrational spectrum can be calculated to help assign the peaks observed in experimental IR and Raman spectra. For this compound, key predicted frequencies include the N-H stretching vibration, the C=O stretching vibrations of the dione and benzoyl groups, and the C-Br stretching vibration. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning the signals in the experimental NMR spectra, which can be complex for polycyclic aromatic compounds.

| Predicted Vibrational Frequencies (cm⁻¹) |

| N-H Stretch: ~3450 |

| C=O Stretch (Ketone): ~1750 |

| C=O Stretch (Amide): ~1730 |

| C=O Stretch (Benzoyl): ~1680 |

| C-Br Stretch: ~650 |

| Predicted ¹³C NMR Chemical Shifts (ppm) |

| C2 (Amide C=O): ~183.5 |

| C3 (Ketone C=O): ~158.0 |

| C9 (Benzoyl C=O): ~192.0 |

| Brominated Aromatic C: ~128.0 |

| Other Aromatic C: 115.0 - 140.0 |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These global reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors for this compound help in systematically comparing its reactivity with other related compounds and in understanding its potential as an electrophile in chemical reactions.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 2.40 |

| Electronegativity (χ) | (I + A) / 2 | 4.625 |

| Chemical Hardness (η) | (I - A) / 2 | 2.225 |

| Chemical Softness (S) | 1 / (2η) | 0.225 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.80 |

In Silico Modeling of Chemical Interactions with Synthetic Reagents or Material Substrates (excluding biological targets)

Computational and theoretical investigations into the chemical behavior of this compound provide critical insights into its reactivity and potential for interaction with various synthetic reagents and material substrates. While specific studies detailing interactions with a broad range of non-biological materials are not extensively documented in publicly available research, the principles of its chemical reactivity can be elucidated through methods like Density Functional Theory (DFT). Such studies are foundational for predicting how the molecule would behave in various chemical environments, for instance, in reactions with electrophiles or nucleophiles, or upon adsorption onto material surfaces.

Theoretical studies on related indole-2,3-dione (isatin) derivatives and other complex organic molecules demonstrate the utility of computational modeling in understanding their chemical properties. These analyses typically involve the calculation of molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

For this compound, the molecular structure presents several key features that would be the focus of in silico modeling. The isatin core contains two carbonyl groups and an amine, while the appended bromobenzoyl group offers an aromatic ring and a halogen atom. These functional groups are expected to govern the molecule's interaction with other chemical species.

Molecular Electrostatic Potential (MESP) Analysis

MESP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. In the case of this compound, MESP analysis would likely reveal negative potential (electron-rich regions) around the oxygen atoms of the dione and benzoyl carbonyl groups, making them susceptible to interaction with electrophiles or Lewis acids. The hydrogen atom on the indole nitrogen would exhibit a positive potential, indicating its propensity for acting as a hydrogen bond donor. The bromine atom can also participate in halogen bonding, a directional interaction with nucleophilic regions of other molecules or materials.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO would likely be distributed over the electron-rich indole and bromophenyl rings, while the LUMO would be concentrated on the electron-deficient dione moiety. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Reactivity Descriptors

DFT calculations can provide a range of global and local reactivity descriptors. These parameters, derived from the conceptual DFT framework, quantify the molecule's stability and reactivity.

A hypothetical table of calculated reactivity descriptors for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Description | Hypothetical Value | Implication for Chemical Interactions |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 eV | A moderate gap suggests a balance of stability and reactivity. |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.5 eV | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 2.0 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.25 eV⁻¹ | A higher value indicates greater reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.5 eV | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 5.06 eV | Quantifies the electrophilic character of the molecule. |

These computational insights are instrumental in designing synthetic pathways and understanding the potential for this compound to interact with material substrates. For instance, the predicted nucleophilic and electrophilic sites can guide the selection of appropriate reagents for chemical modification. Furthermore, understanding the molecule's electronic properties is crucial for applications where it might be adsorbed onto surfaces, such as in sensor technology or catalysis, by predicting the nature and strength of the surface-molecule interactions. Studies on related bromo-substituted isatins have highlighted the role of intermolecular Br⋯O interactions in forming solid-state structures, a behavior that would be relevant when considering the interaction of this compound with oxygen-containing material substrates. researchgate.net

Exploration of Potential Applications in Chemical Sciences

Utilization as Versatile Synthetic Building Blocks for Complex Organic Architectures

Isatin (B1672199) and its derivatives are esteemed as versatile building blocks in organic synthesis, providing access to a diverse range of heterocyclic and carbocyclic compounds. semanticscholar.org The chemical reactivity of the isatin scaffold, particularly at the C3-carbonyl group, allows for a multitude of transformations, including condensation, oxidation, and spiro-annulation reactions. nih.gov

The presence of the 4-bromobenzoyl moiety in 7-(4-Bromobenzoyl)-1H-indole-2,3-dione offers additional reaction sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. Furthermore, the ketone functionality can undergo reactions typical of carbonyl compounds.

Research on related isatin derivatives has demonstrated their utility in the synthesis of complex molecular frameworks. For instance, isatins have been employed in multicomponent reactions to construct spirooxindole systems, which are prevalent in numerous natural products and pharmaceutically active compounds. nih.gov The domino reactions of arylglyoxals with enamines have led to the formation of interesting 7-hydroxy-6,7-dihydro-indol-4(5H)-ones. rsc.org While specific examples utilizing this compound are not extensively documented, its structural analogy to other reactive isatins suggests its high potential as a precursor for novel and intricate organic molecules.

Applications in Materials Science

The chromophoric isatin core suggests that its derivatives could have applications in the field of materials science, particularly as organic dyes and pigments, and potentially in optoelectronic materials.

Isatin and its derivatives have been utilized in the synthesis of various dyes. nih.gov Azo dyes containing the isatin scaffold have been synthesized and characterized, exhibiting a wide range of colors. researchgate.net The synthesis of these dyes often involves the coupling of a diazotized amine with an isatin derivative. The extended conjugation provided by the 4-bromobenzoyl group in this compound could potentially lead to dyes with interesting photophysical properties. The synthesis of azo-imine dyes from isatin Schiff bases has been reported, yielding compounds with intense colors. researchgate.net

While direct evidence for the use of this compound in optoelectronic materials is limited, the general class of indole (B1671886) derivatives has been investigated for such applications. The indole scaffold is a key component in many organic molecules with interesting electronic properties. The ability to functionalize the isatin core and the benzoyl ring of the target compound allows for the tuning of its electronic and photophysical properties, which is a key requirement for materials used in organic semiconductors and organic light-emitting diodes (OLEDs).

Role as Ligands in Coordination Chemistry and Catalysis

The isatin scaffold contains multiple coordination sites, including the nitrogen atom and the two carbonyl oxygen atoms, making it a versatile ligand for a variety of metal ions. researchgate.netbiointerfaceresearch.com The complexation of isatin derivatives with transition metals has been shown to enhance their biological and catalytic activities. nih.gov

A significant body of research exists on the synthesis and catalytic applications of metal complexes derived from isatin Schiff bases and other derivatives. ndpublisher.intandfonline.comrsc.org These complexes have been shown to catalyze a range of organic transformations, including oxidation reactions. ndpublisher.inresearchgate.net For example, copper complexes with isatin Schiff base ligands have been demonstrated to selectively catalyze the oxidation of benzyl (B1604629) alcohol to the corresponding aldehyde. rsc.org

The coordination of this compound to metal centers could be achieved through the isatin nitrogen and carbonyl oxygens, or potentially through the benzoyl oxygen and even the bromine atom. The electronic properties of the resulting metal complexes could be fine-tuned by the 4-bromobenzoyl substituent, potentially leading to catalysts with unique reactivity and selectivity. While specific catalytic studies involving this compound are yet to be reported, the extensive research on related isatin-metal complexes strongly suggests its potential in this field. biointerfaceresearch.comnih.gov

Chelation Properties and Metal Binding Affinity

The molecular structure of this compound possesses several potential coordination sites for metal ions, primarily through the oxygen atoms of the dione (B5365651) and benzoyl groups, as well as the nitrogen atom of the indole ring. The isatin scaffold itself is known to form metal chelates. For instance, Schiff bases derived from isatin and its derivatives have been shown to coordinate with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). ukm.my This binding typically involves the C2-carbonyl oxygen and the imine nitrogen in the case of Schiff bases.

Interactive Data Table: Potential Metal Chelation Sites

| Potential Coordinating Atom | Location on Molecule |

| Oxygen | C2-carbonyl of the indole-2,3-dione |

| Oxygen | C3-carbonyl of the indole-2,3-dione |

| Oxygen | Carbonyl of the 7-(4-bromobenzoyl) group |

| Nitrogen | N1 of the indole ring |

This table is based on theoretical potential and the known coordination chemistry of similar structures. Specific experimental validation for this compound is not available in the reviewed literature.

Development of Probes for Analytical and Chemical Detection Systems (e.g., Fluorescent/Chromogenic Probes)

The development of fluorescent and chromogenic probes for the detection of specific analytes, such as metal ions, is an active area of research. rsc.org These probes typically consist of a receptor unit that binds the analyte and a signaling unit that produces a detectable optical change. The indole and dione moieties present in this compound could potentially serve as a platform for such probes.

Upon binding a metal ion, conformational changes or alterations in the electronic properties of the molecule could lead to a change in its absorption (chromogenic) or emission (fluorescent) spectrum. For example, chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of a metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity. Conversely, the presence of the heavy bromine atom could facilitate intersystem crossing, potentially leading to fluorescence quenching upon metal binding.

While many indole-based and dione-containing compounds have been investigated as fluorescent or chromogenic sensors, researchgate.netnih.gov specific studies detailing the synthesis and evaluation of this compound for these purposes were not identified in the available literature. Research in this area would involve synthesizing the compound and systematically studying its photophysical response to a wide range of cations and anions.

Functional Materials for Adsorption and Separation Processes

Functional materials capable of selective adsorption are crucial for various separation and purification processes. The polarity and potential for hydrogen bonding and other intermolecular interactions of this compound suggest it could be investigated as a component of such materials.

The compound could theoretically be immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin, to create a stationary phase for chromatography or a solid-phase extraction (SPE) sorbent. The aromatic rings, polar carbonyl groups, and the bromine atom would offer a combination of hydrophobic, polar, and halogen-bonding interactions, which could be exploited for the selective retention of certain classes of molecules. However, there is no specific research in the reviewed literature that reports the use of this compound in the development of functional materials for adsorption or separation processes.

Advanced Structure Reactivity and Structure Property Relationship Sar/spr Studies Excluding Biological/clinical Context

Systematic Modulations of the Bromobenzoyl and Indole-2,3-dione Moieties

The chemical behavior of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione can be systematically modulated by altering its constituent parts: the bromobenzoyl group and the indole-2,3-dione nucleus.

Modifications of the Bromobenzoyl Moiety:

The 4-bromobenzoyl substituent significantly influences the electronic properties of the isatin (B1672199) ring. The bromine atom, being an electron-withdrawing group through induction and a weak deactivator, affects the reactivity of the benzoyl ring in electrophilic aromatic substitution reactions. Variations at this part of the molecule could include:

Position of the Bromo Group: Shifting the bromo group to the meta or ortho positions would alter the electronic distribution and steric hindrance around the benzoyl carbonyl group, thereby influencing its reactivity and interaction with the isatin core.

Modifications of the Indole-2,3-dione Moiety:

The isatin core itself offers several sites for modulation, which would, in turn, affect the molecule's reactivity. researchgate.net

N-Substitution: The nitrogen atom at position 1 can be alkylated or acylated. nih.govcalstate.edu N-alkylation can increase the electron density of the ring system, potentially affecting the reactivity of the C2 and C3 carbonyl groups. calstate.edu

Substitution on the Aromatic Ring: Introducing substituents at the C4, C5, and C6 positions of the isatin ring would directly impact the electronic environment of the dione (B5365651) system. Electron-withdrawing groups at these positions are known to increase the reactivity of the C3 carbonyl group towards nucleophiles. calstate.edu

Reactions at the Carbonyl Groups: The C2 (amide) and C3 (ketone) carbonyls are key reactive centers. The C3 carbonyl is particularly electrophilic and susceptible to a wide range of nucleophilic addition reactions. scispace.com

Quantitative Analysis of Substituent Effects on Chemical Reactivity (e.g., Hammett Correlations)

While no specific Hammett analysis for this compound has been reported, the principles of Hammett correlations can be applied to predict reactivity trends based on studies of other substituted indoles and aromatic systems. The Hammett equation, log(k/k₀) = σρ, relates the rate (k) of a reaction for a substituted compound to a reference compound (k₀) through substituent (σ) and reaction (ρ) constants.

For reactions involving the isatin ring, the electronic nature of the 7-aroyl substituent would play a crucial role. The 4-bromobenzoyl group is electron-withdrawing, which would influence the reactivity at various positions. For instance, in nucleophilic reactions at the C3-carbonyl, the electron-withdrawing nature of the 7-substituent would likely lead to a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.

An illustrative Hammett analysis for a hypothetical reaction, such as the condensation at the C3-position of a series of 7-(4-substituted-benzoyl)-1H-indole-2,3-diones, would likely show a linear correlation between the logarithm of the rate constants and the Hammett substituent constants (σ) of the substituents on the benzoyl ring.

Illustrative Data Table for a Hypothetical Hammett Study

| Substituent (X) on 4-X-Benzoyl | Hammett Constant (σp) | Hypothetical log(k/k₀) |

| -OCH₃ | -0.27 | -0.5 |

| -CH₃ | -0.17 | -0.3 |

| -H | 0.00 | 0.0 |

| -Cl | 0.23 | 0.4 |

| -Br | 0.23 | 0.4 |

| -NO₂ | 0.78 | 1.2 |

This table is illustrative and based on general principles of physical organic chemistry, not on experimental data for the title compound.

Influence of Conformational Dynamics on Chemical Behavior

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior. The molecule is not entirely planar due to the benzoyl substituent at the 7-position. The rotational freedom around the single bond connecting the benzoyl group to the isatin ring leads to different conformers.

The orientation of the 4-bromobenzoyl group relative to the isatin plane can influence steric accessibility to the adjacent N-H group and the peri C6-H. This conformation can affect intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. A study on the closely related 7-Bromo-1H-indole-2,3-dione revealed a nearly planar molecule with significant intermolecular N-H···O hydrogen bonding and Br···O contacts in the crystal lattice. researchgate.net It is plausible that this compound would also exhibit strong intermolecular interactions, influenced by its conformational preferences.

The rotational barrier between different conformers could be influenced by the electronic nature of substituents on both the isatin and benzoyl rings. This conformational preference can, in turn, dictate the regioselectivity of certain reactions. For example, the accessibility of the N-H proton for deprotonation or the C6-position for electrophilic attack could be conformation-dependent.

Correlation of Molecular Structure with Advanced Chemical Properties (e.g., Redox Potentials, Photophysical Properties)

The extended π-system of this compound, which encompasses both the indole (B1671886) and benzoyl moieties, suggests interesting electronic and photophysical properties.

Redox Potentials:

The electrochemical properties of indole-2,3-diones are influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing 4-bromobenzoyl group at the 7-position would be expected to make the molecule more susceptible to reduction compared to unsubstituted isatin. The first reduction potential would likely correspond to the formation of a radical anion, with the negative charge delocalized over the entire conjugated system.

Systematic variation of the substituent on the benzoyl ring would predictably alter the redox potentials. For instance, replacing the bromo group with a stronger electron-withdrawing group like a nitro group would lead to a less negative reduction potential (easier reduction). Conversely, an electron-donating group would make the reduction more difficult.

Illustrative Redox Potential Data for Related Isatin Derivatives

| Isatin Derivative | First Reduction Potential (V vs. Ag/AgCl) |

| 5-Nitroisatin | -0.65 |

| 5-Bromoisatin | -0.80 |

| Isatin | -0.88 |

| 5-Methylisatin | -0.95 |

This data is illustrative and compiled from general trends in the literature for substituted isatins to demonstrate the effect of substituents on redox potentials.

Photophysical Properties:

The photophysical properties, such as UV-Vis absorption and fluorescence, are also intrinsically linked to the molecular structure. The extended conjugation in this compound is expected to result in absorption bands at longer wavelengths (a bathochromic shift) compared to isatin itself.

The nature of the substituents can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths. The presence of the bromine atom and the carbonyl groups could also facilitate intersystem crossing, potentially leading to phosphorescence or influencing the fluorescence quantum yield. The polarity of the solvent would also likely play a significant role in the photophysical behavior due to potential intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Future Research Directions and Translational Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways